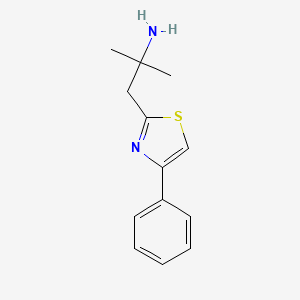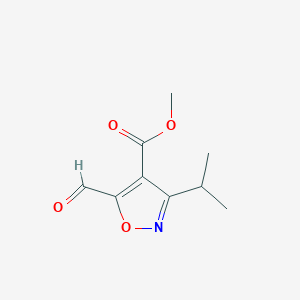
Methyl 5-formyl-3-isopropylisoxazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-formyl-3-isopropylisoxazole-4-carboxylate is a chemical compound with the molecular formula C9H11NO4 and a molecular weight of 197.19 g/mol . It belongs to the isoxazole family, which is known for its significant biological and chemical properties. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.
Métodos De Preparación
The synthesis of Methyl 5-formyl-3-isopropylisoxazole-4-carboxylate typically involves the cycloaddition reaction of appropriate precursors. One common method includes the reaction of acetophenone derivatives with diethyl oxalate in the presence of methanol and sodium methoxide at low temperatures . This reaction yields the desired isoxazole scaffold through a series of steps involving the formation of intermediate compounds.
Industrial production methods often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These eco-friendly methods are gaining popularity due to their efficiency and reduced environmental impact.
Análisis De Reacciones Químicas
Methyl 5-formyl-3-isopropylisoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The isoxazole ring can undergo substitution reactions, where different substituents replace the existing groups on the ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Methyl 5-formyl-3-isopropylisoxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: This compound is explored for its potential use in drug discovery and development, particularly for its ability to interact with various biological targets.
Mecanismo De Acción
The mechanism of action of Methyl 5-formyl-3-isopropylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to inhibit enzymes, modulate receptor activity, and interfere with cellular processes. The exact mechanism depends on the specific biological target and the context in which the compound is used .
Comparación Con Compuestos Similares
Methyl 5-formyl-3-isopropylisoxazole-4-carboxylate can be compared with other isoxazole derivatives, such as:
5-Methylisoxazole-3-carboxylic acid: Known for its use in click chemistry and as a building block for various bioactive compounds.
3,5-Disubstituted isoxazoles: These compounds are explored for their potential anti-Parkinson and anticancer activities.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for diverse applications.
Propiedades
Fórmula molecular |
C9H11NO4 |
|---|---|
Peso molecular |
197.19 g/mol |
Nombre IUPAC |
methyl 5-formyl-3-propan-2-yl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C9H11NO4/c1-5(2)8-7(9(12)13-3)6(4-11)14-10-8/h4-5H,1-3H3 |
Clave InChI |
JSPCKODOXUDQMD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NOC(=C1C(=O)OC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



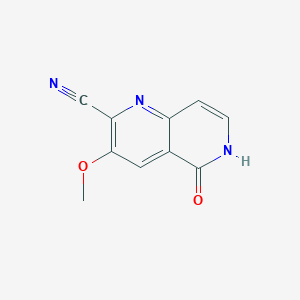
![7-Bromo-3-methylbenzo[d]isothiazole](/img/structure/B13033990.png)



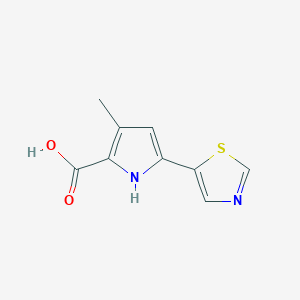

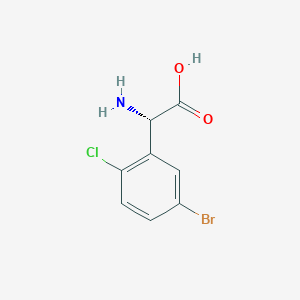
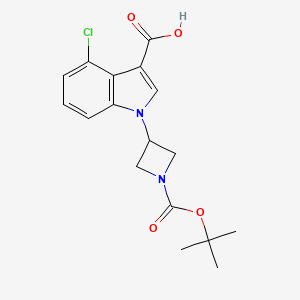

![((2R,3R,5R)-3-(Benzoyloxy)-5-(4-chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate](/img/structure/B13034041.png)
![3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13034049.png)
